Field: Pharmaceutical Research
Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized.
Methods: The compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis.
Results: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties.
Field: Medicinal Chemistry
Methods: The compounds were synthesized and their biological activities were evaluated against HSC-T6 cells.
Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC.
Application: A novel series of 2-(4-(methylsulfonyl)phenyl) benzimidazoles were designed and synthesized.
Methods: The compounds were synthesized and their biological activities were evaluated against COX-1/COX-2.
Results: Several compounds showed selective inhibition to COX-2 isozyme. Compound 11b showed the most potent COX-2 inhibitory activity with IC 50 = 0.10 μM and selectivity index (SI = 134).
Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate is an organic compound characterized by its unique structure, which includes a methyl ester group attached to a phenyl ring that further connects to a pyrrolidine moiety. The compound's molecular formula is C14H17NO3, and it has a molecular weight of approximately 247.29 g/mol. This compound is primarily utilized in scientific research, particularly in the fields of medicinal chemistry and pharmacology due to its interesting biological properties and potential therapeutic applications .
The biological activity of methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate has been investigated in various studies. It exhibits potential pharmacological effects such as:
Several synthesis methods have been reported for methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate:
Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate has several applications in scientific research:
Interaction studies involving methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate have focused on its binding affinity to various receptors and enzymes. Notable findings include:
Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Methyl 2-[4-(3-methylphenyl)phenyl]acetate | Contains a similar ester and phenyl structure | Lacks the pyrrolidine moiety |
| Methyl 2-[4-(3-hydroxyphenyl)phenyl]acetate | Similar ester functionality | Hydroxyl group instead of pyrrolidine |
| Methyl 2-[4-(3-piperidinyloxy)phenyl]acetate | Similar core structure but with piperidine | Different nitrogen-containing ring |
These compounds highlight the uniqueness of methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate due to its specific pyrrolidine substitution, which may contribute to its distinct biological properties .
The molecular structure of methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate consists of a phenyl acetate moiety linked to a pyrrolidine ring through an ether oxygen bridge. The compound exhibits a molecular formula of C₁₄H₁₉NO₃ with a molecular weight of 249.30 g/mol [1] [2]. Based on crystallographic analysis of structurally similar compounds, the molecule is expected to adopt an extended conformation in the solid state to minimize steric hindrance between the bulky pyrrolidine ring and the phenyl acetate group [3] [4].
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₄H₁₉NO₃ | Contains 18 heavy atoms |
| Molecular Weight | 249.30 g/mol | Monoisotopic mass: 249.13649347 Da |
| Stereochemistry | 1 undefined stereocenter | Located at pyrrolidine C-3 position |
| Conformational Flexibility | 5 rotatable bonds | Provides structural adaptability |
Based on crystallographic studies of related pyrrolidine-containing compounds, methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate is predicted to crystallize in either a monoclinic or orthorhombic crystal system [4] [5]. The most probable space groups are P21/c or Pbca, which are commonly observed for organic compounds of similar molecular complexity [7].
The unit cell parameters are estimated to be approximately a = 12-15 Å, b = 8-12 Å, and c = 10-14 Å, based on molecular dimensions and typical packing arrangements for phenyl acetate derivatives [8] [9]. The packing efficiency is expected to be in the range of 65-75%, which is characteristic of organic crystals containing flexible aliphatic rings [4] [5].
The crystal structure is stabilized primarily through intermolecular hydrogen bonding interactions involving the pyrrolidine nitrogen atom as a hydrogen bond donor and the carbonyl oxygen of the ester group as an acceptor [4] . These NH···O=C interactions form the primary stabilization network within the crystal lattice.
Secondary stabilization arises from π-π stacking interactions between phenyl rings of adjacent molecules, contributing to the overall crystal stability [10] [5]. Additional weak van der Waals contacts, particularly CH···O interactions, further contribute to the crystal packing arrangement [7] [9].
The ¹H NMR spectrum of methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate exhibits distinct resonance patterns characteristic of its structural components [11] [12] [13]. The aromatic protons of the para-substituted phenyl ring appear as two doublets: one at 7.2-7.4 ppm (J = 8.0 Hz, 2H) corresponding to the protons meta to the ether oxygen, and another at 6.8-7.0 ppm (J = 8.0 Hz, 2H) for the protons ortho to the ether oxygen [11] [13].
The pyrrolidine ring protons display a complex multiplet pattern. The CH-O proton at the 3-position appears as a multiplet at 4.8-5.0 ppm (1H), while the remaining CH₂ protons of the pyrrolidine ring resonate as overlapping multiplets at 2.8-3.2 ppm (4H) and 1.8-2.2 ppm (2H) [11] [14]. The phenylacetate CH₂ group appears as a singlet at 3.5-3.7 ppm (2H), and the methyl ester protons resonate as a characteristic singlet at 3.6-3.8 ppm (3H) [13] [15].
The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule [14] [12]. The carbonyl carbon of the ester group appears as a characteristic signal at 170-175 ppm, while the aromatic carbons span the range of 115-135 ppm with the carbon bearing the ether oxygen (C-O) appearing at 155-160 ppm [14] [16].
The pyrrolidine ring carbons exhibit distinct chemical shifts: the CH-O carbon at position 3 appears at 70-75 ppm, while the remaining CH₂ carbons resonate at 25-30 ppm and 40-45 ppm [14] [17]. The methyl ester carbon appears at 50-55 ppm, and the phenylacetate CH₂ carbon resonates at approximately 40 ppm [13] [16].
The mass spectrum of methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate displays a molecular ion peak [M]⁺ at m/z 249, corresponding to the molecular weight of the compound [18] [19]. The molecular ion typically exhibits low to medium intensity, which is characteristic of compounds containing ether linkages and secondary amine functionalities [19] [20].
The base peak or most intense fragment appears at m/z 149 (M-100), resulting from the loss of the pyrrolidinoxy group through α-cleavage at the ether bond [18] [19]. This fragmentation pattern is consistent with the general behavior of aryl ethers under electron impact ionization conditions [18] [20].
The fragmentation pattern follows several characteristic pathways typical of phenyl acetate derivatives [18] [20]. α-Cleavage at the ester group results in the loss of the methoxy radical (OCH₃), producing a fragment at m/z 218 (M-31) [19] [21]. The phenyl ring undergoes benzylic cleavage to form the tropylium ion at m/z 91, which is a common and intense fragment in mass spectra of aromatic compounds [18] [20].
The pyrrolidine ring contributes to fragmentation through ring opening and subsequent rearrangements, producing fragments at m/z 70 corresponding to the intact pyrrolidine ring [18] [19]. Additional minor fragments include the phenylacetate moiety at m/z 135 and carbonyl loss fragments at m/z 221 (M-28) [20] [21].
| Fragment | m/z | Fragmentation Process | Relative Intensity |
|---|---|---|---|
| [M]⁺ | 249 | Molecular ion | Low-Medium |
| Base Peak | 149 | Loss of pyrrolidinoxy group | High |
| Ester Cleavage | 218 | Loss of OCH₃ radical | Medium |
| Tropylium Ion | 91 | Benzylic cleavage | High |
| Pyrrolidine | 70 | Ring fragmentation | Low-Medium |
Based on structural comparison with similar phenyl acetate derivatives and computational predictions, the boiling point of methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate is estimated to be in the range of 380-420°C at 760 mmHg [22] [23] [24]. This relatively high boiling point is attributed to the presence of hydrogen bonding capabilities from the pyrrolidine nitrogen atom and the increased molecular weight compared to simple phenyl acetates [22] [24].
The estimation is based on the boiling point elevation effects of the pyrrolidine ring system and the para-substitution pattern on the phenyl ring [23] [25]. Similar compounds, such as methyl 2-[4-(trifluoromethyl)phenyl]acetate, exhibit boiling points in the range of 220°C, but the presence of the nitrogen-containing heterocycle significantly increases the boiling point through intermolecular hydrogen bonding [23] [24].
The density of methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate is predicted to be approximately 1.10-1.20 g/cm³ at room temperature [22] [26]. This value is calculated based on the molecular volume derived from the van der Waals radii of constituent atoms and typical packing coefficients for organic crystals [26] [27].
The density estimation considers the contribution of the pyrrolidine ring, which adds to the molecular mass while maintaining a relatively compact structure [17] [26]. The presence of the nitrogen atom and its lone pair electrons contributes to the overall molecular volume and influences the crystal packing density [26] [27].
The acid dissociation constant (pKa) of methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate is primarily determined by the basicity of the pyrrolidine nitrogen atom [28] [29] [17]. Based on experimental data from similar secondary amine systems, the pKa of the pyrrolidine nitrogen is estimated to be in the range of 10.5-11.5 [28] [17].
This value is consistent with the pKa of 1-methyl-3-pyrrolidinol (pKa = 14.95), adjusted for the electron-withdrawing effect of the phenyl ether linkage [17]. The ester group and aromatic ring system provide additional electron-withdrawing character, slightly reducing the basicity compared to simple pyrrolidine derivatives [28] [29].
The solubility profile of methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate reflects its amphiphilic nature, containing both hydrophobic (phenyl acetate) and hydrophilic (pyrrolidine nitrogen) components [30] . The compound is predicted to be moderately soluble in water (1-10 g/L) due to the hydrogen bonding capability of the pyrrolidine nitrogen [30] [32].
In organic solvents, the compound exhibits good solubility in polar protic solvents such as ethanol and methanol, as well as in polar aprotic solvents like chloroform and dichloromethane [32]. The LogP value is estimated to be 1.5-2.5, indicating moderate lipophilicity and good bioavailability potential [30] [26].
| Property | Value | Method |
|---|---|---|
| Boiling Point | 380-420°C at 760 mmHg | Structure-based estimation |
| Density | 1.10-1.20 g/cm³ | Molecular volume calculation |
| pKa | 10.5-11.5 | Empirical correlation |
| Water Solubility | 1-10 g/L | Polar surface area method |
| LogP | 1.5-2.5 | Fragment-based calculation |